2-Amino-6-bromo-5-chloronicotinic acid
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Overview
Description
2-Amino-6-bromo-5-chloro-3-pyridinecarboxylic acid is a heterocyclic organic compound that belongs to the pyridinecarboxylic acid family. This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-5-chloro-3-pyridinecarboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination and chlorination of 2-amino-3-pyridinecarboxylic acid under controlled conditions. The reaction may involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-5-chloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridinecarboxylic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-6-bromo-5-chloro-3-pyridinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-5-chloro-3-pyridinecarboxylic acid involves its interaction with molecular targets through its functional groups. The amino, bromo, and chloro substituents can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Similar structure but lacks the carboxylic acid group.
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the amino group.
2-Amino-5-chloropyridine: Similar structure but lacks the bromo group.
Properties
Molecular Formula |
C6H4BrClN2O2 |
---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-amino-6-bromo-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-3(8)1-2(6(11)12)5(9)10-4/h1H,(H2,9,10)(H,11,12) |
InChI Key |
VTABXHXLGLHRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)N)C(=O)O |
Origin of Product |
United States |
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